L-ramnonato de sodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium L-Rhamnonate is a sodium salt of L-rhamnonic acid, a carbohydrate acid anion. It is derived from L-rhamnose, a deoxy-hexose sugar commonly found in nature, particularly in plants as part of complex pectin polysaccharides and in many bacteria as a component of the cell wall . Sodium L-Rhamnonate is used in various scientific research applications due to its unique properties and biological significance.

Aplicaciones Científicas De Investigación

Sodium L-Rhamnonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Mecanismo De Acción

Target of Action

Sodium L-Rhamnonate primarily targets enzymes involved in the non-phosphorylated pathway of L-rhamnose catabolism . These enzymes include L-rhamnose-1-dehydrogenase (LraA), L-rhamnono-γ-lactonase (LraB), and L-rhamnonate dehydratase (LraC) . These enzymes play a crucial role in the metabolism of L-rhamnose, a sugar found in nature mainly as a component of certain plant structural polysaccharides and bioactive metabolites .

Mode of Action

Sodium L-Rhamnonate interacts with its targets by serving as a substrate for the enzymes in the L-rhamnose catabolic pathway . The compound is first oxidized by L-rhamnose-1-dehydrogenase (LraA) to L-rhamnono-γ-lactone, which is then converted to L-rhamnonate by L-rhamnono-γ-lactonase (LraB) .

Biochemical Pathways

The biochemical pathway affected by Sodium L-Rhamnonate is the non-phosphorylated pathway of L-rhamnose catabolism . In this pathway, L-rhamnose is converted to pyruvate and L-lactaldehyde via four metabolic reactions . The downstream effects of this pathway include the production of energy and metabolic intermediates for the cell .

Pharmacokinetics

It is known that the compound enters cells via specific uptake systems

Result of Action

The action of Sodium L-Rhamnonate results in the metabolism of L-rhamnose, leading to the production of energy and metabolic intermediates . This action is essential for organisms that utilize L-rhamnose as a nutrient source .

Action Environment

The action of Sodium L-Rhamnonate can be influenced by environmental factors such as the presence of glucose. For instance, in Aspergillus nidulans, the catabolism of L-rhamnose is repressed by glucose via a CreA-independent mechanism . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions .

Análisis Bioquímico

Biochemical Properties

Sodium L-Rhamnonate interacts with several enzymes and proteins in biochemical reactions. In the non-phosphorylated pathway of Schefferomyces stipitis, L-rhamnose is converted to pyruvate and L-lactaldehyde via four metabolic reactions involving a L-rhamnose-1-dehydrogenase (RHA1) that oxidizes L-rhamnose to L-rhamnono-Y-lactone, a L-rhamnono-γ-lactonase (LRA2) that converts L-rhamnono-γ-lactone to L-rhamnonate .

Cellular Effects

Sodium L-Rhamnonate has significant effects on various types of cells and cellular processes. For instance, in Aspergillus niger, the deletion of lraA and lraB, genes involved in the catabolism of L-rhamnose, negatively affects both growth on L-rhamnose and the synthesis of α-L-rhamnosidases .

Molecular Mechanism

The molecular mechanism of Sodium L-Rhamnonate involves its conversion to pyruvate and L-lactaldehyde through a series of enzymatic reactions. This process involves the oxidation of L-rhamnose to L-rhamnono-Y-lactone by L-rhamnose-1-dehydrogenase, followed by the conversion of L-rhamnono-γ-lactone to L-rhamnonate by L-rhamnono-γ-lactonase .

Temporal Effects in Laboratory Settings

The effects of Sodium L-Rhamnonate change over time in laboratory settings. For instance, in Aspergillus niger, the expression of L-rhamnose-induced genes is reduced in lraA and lraB deletion strains when grown in transfer experiments to L-rhamnose and L-rhamnonate .

Metabolic Pathways

Sodium L-Rhamnonate is involved in the non-phosphorylated pathway of L-rhamnose catabolism. This pathway includes four metabolic enzymes: L-rhamnose-1-dehydrogenase, L-rhamnono-γ-lactonase, L-rhamnonate dehydratase, and L-2-keto-3-deoxyrhamnonate aldolase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium L-Rhamnonate can be synthesized through the biotransformation of L-rhamnose using specific microorganisms. For instance, Pseudomonas taetrolens has been reported to transform L-rhamnose into L-rhamnonic acid, which can then be converted to its sodium salt . The biotransformation process involves the oxidation of L-rhamnose, and the reaction conditions typically include a temperature of 37°C, a cell concentration with an optical density (OD) of 600 at 40, and a shaker speed of 180 rpm .

Industrial Production Methods: Industrial production of Sodium L-Rhamnonate follows similar biotransformation processes but on a larger scale. The use of bioreactors and controlled fermentation conditions ensures high yield and purity of the product. The final product is often purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy .

Análisis De Reacciones Químicas

Types of Reactions: Sodium L-Rhamnonate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Sodium L-Rhamnonate can be oxidized to form L-rhamnonic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced to L-rhamnose using reducing agents like sodium borohydride.

Substitution: Sodium L-Rhamnonate can participate in substitution reactions where the sodium ion is replaced by other cations.

Major Products Formed:

Oxidation: L-rhamnonic acid

Reduction: L-rhamnose

Substitution: Various metal salts of L-rhamnonate

Comparación Con Compuestos Similares

Sodium L-Rhamnonate is unique due to its specific structure and properties. Similar compounds include:

L-Rhamnose: A deoxy-hexose sugar that serves as the precursor to L-rhamnonic acid.

L-Mannonate: Another carbohydrate acid anion with a similar structure but derived from mannose.

Lactobionic Acid: An oxidation product of lactose, used in food and cosmetics for its humectant and antioxidant properties.

Sodium L-Rhamnonate stands out due to its specific applications in microbial metabolism and its potential in various industrial processes.

Actividad Biológica

Sodium L-rhamnonate, a sodium salt of L-rhamnonic acid, is an intriguing compound that plays a significant role in microbial metabolism and various biochemical pathways. This article delves into its biological activity, synthesizing data from diverse studies to provide a comprehensive overview.

- Molecular Formula : C6H9NaO5

- Molecular Weight : Approximately 178.14 g/mol

- Appearance : White crystalline powder, soluble in water

Sodium L-rhamnonate is derived from the oxidation of L-rhamnose, a naturally occurring sugar found in many plants. Its structure allows it to participate actively in several metabolic processes, particularly in bacteria and fungi.

Microbial Metabolism

Sodium L-rhamnonate is primarily recognized for its role as a substrate in microbial metabolism. It is involved in the non-phosphorylated pathway of L-rhamnose catabolism, which is crucial for various bacterial species. Key findings include:

- Enzymatic Pathways : It serves as a substrate for enzymes such as L-rhamnonate dehydratase and is integral to the catabolic pathways of several microorganisms. Research has identified novel enzymes and transporters that facilitate the utilization of L-rhamnose and its derivatives, including sodium L-rhamnonate .

- Regulatory Mechanisms : Studies have shown that sodium L-rhamnonate influences the expression of genes involved in its metabolism. For instance, the transcriptional regulator RhaR has been identified as pivotal in mediating gene expression related to rhamnose utilization .

Case Studies

-

Aspergillus niger :

- A study investigated the metabolic pathway of L-rhamnose in Aspergillus niger, revealing that sodium L-rhamnonate acts as an inducer for specific metabolic pathways. The research highlighted that the inducer's identity extends beyond just sodium L-rhamnonate, implicating other metabolites such as 2-keto-3-L-deoxyrhamnonate.

-

Bacterial Pathways :

- Comparative genomics studies have reconstructed L-rhamnose utilization pathways across various bacterial taxa. Notably, a bifunctional enzyme (RhaEW) was characterized, which catalyzes key steps in the catabolism of L-rhamnose derivatives . This research enhances our understanding of how sodium L-rhamnonate is metabolized across different bacterial species.

Biological Effects

The presence of sodium L-rhamnonate can significantly affect microbial growth and metabolism:

- Inhibition by Glucose : Research indicates that glucose can repress the catabolism of sodium L-rhamnonate in certain microorganisms, showcasing its role within broader metabolic networks.

- Induction Mechanisms : The compound's ability to induce metabolic pathways has implications for biotechnological applications, particularly in enhancing enzyme production such as α-L-rhamnosidases .

Comparative Analysis

Below is a comparison table summarizing key findings related to sodium L-rhamnonate and its biological activity across different studies:

| Study Focus | Organism | Key Findings |

|---|---|---|

| Metabolic Pathways | Aspergillus niger | Sodium L-rhamnonate induces specific metabolic pathways; complex regulation. |

| Enzyme Characterization | Various Bacteria | Identification of new enzymes (RhaEW) involved in rhamnose catabolism. |

| Gene Expression Regulation | Corynebacterium | RhaR regulates genes for rhamnose metabolism; influenced by sodium L-rhamnonate presence. |

Propiedades

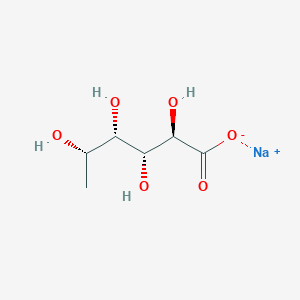

IUPAC Name |

sodium;(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.Na/c1-2(7)3(8)4(9)5(10)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOLBEMWUZGFHH-WPFDRSMRSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.